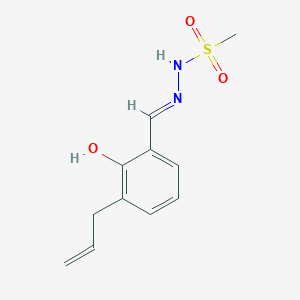![molecular formula C11H14N2OS2 B6133143 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)
6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, also known as EITP, is a heterocyclic compound that has gained attention in scientific research for its potential therapeutic applications. EITP is a thienopyrimidine derivative that possesses a sulfur atom and a nitrogen atom in its structure. In
作用機序
The mechanism of action of 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation and cancer growth. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer growth. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in cancer cells and promotes cancer growth.
Biochemical and Physiological Effects:
6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to inflammation and cancer growth. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing cancer growth.
実験室実験の利点と制限
One advantage of using 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has also been found to have good solubility in water, which makes it easier to administer in experiments. However, one limitation of using 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its relatively low potency compared to other anti-cancer compounds. Further studies are needed to determine the optimal dosage and treatment duration for 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one.
将来の方向性
There are several future directions for the study of 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in combination with other anti-cancer compounds to enhance its efficacy. Another direction is to study its effects on different types of cancer cells and in different animal models. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in humans. Overall, 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one shows promise as a potential therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully explore its potential.
合成法
The synthesis of 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-amino-4-ethyl-5-isopropylthiophene-3-carboxylic acid with carbon disulfide, followed by cyclization with ammonium carbonate. This reaction yields 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one as a yellow solid with a melting point of 214-216°C.
科学的研究の応用
6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6-ethyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-4-7-5-8-9(16-7)12-11(15)13(6(2)3)10(8)14/h5-6H,4H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZAZYMIWNCEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B6133060.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-dimethylpiperazine](/img/structure/B6133065.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B6133070.png)
![4-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B6133078.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133083.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6133090.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B6133091.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)

![2-[(2-benzyl-4-morpholinyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6133153.png)

![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![3-(2-methoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6133174.png)
![1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6133176.png)